molecular formula C14H12N2O4 B14678002 2,2'-Dimethyl-5,5'-dinitrobiphenyl CAS No. 32304-72-6

2,2'-Dimethyl-5,5'-dinitrobiphenyl

Cat. No.: B14678002
CAS No.: 32304-72-6
M. Wt: 272.26 g/mol
InChI Key: XHNMMYUUAOIMIQ-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-5,5'-dinitrobiphenyl is a substituted biphenyl compound of significant interest in advanced materials research and organic synthesis. Its molecular structure, featuring electron-withdrawing nitro groups and sterically influencing ortho-methyl substituents, makes it a valuable building block for developing novel functional materials. The steric hindrance from the 2,2'-dimethyl groups can induce a specific dihedral angle between the two phenyl rings, a property crucial for tuning the material's electronic characteristics and potentially leading to atropisomerism. Researchers utilize this compound as a key precursor in the synthesis of more complex organic molecules, including ligands for metal-organic frameworks (MOFs) and other coordination polymers, where the functional groups can coordinate to metal ions. The electron-deficient nature of the aromatic rings, imparted by the nitro groups, also makes this compound a candidate for creating charge-transporting materials in organic electronics. As a specialist chemical, 2,2'-Dimethyl-5,5'-dinitrobiphenyl is offered for research and development purposes. This product is intended for laboratory use only and is not classified or approved for human or veterinary use.

Properties

CAS No.

32304-72-6

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

1-methyl-2-(2-methyl-5-nitrophenyl)-4-nitrobenzene

InChI

InChI=1S/C14H12N2O4/c1-9-3-5-11(15(17)18)7-13(9)14-8-12(16(19)20)6-4-10(14)2/h3-8H,1-2H3

InChI Key

XHNMMYUUAOIMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,2’-Dimethyl-5,5’-dinitrobiphenyl involves the Ullmann coupling reaction. This reaction typically uses 1-iodo-2-nitrobenzene as a starting material, which undergoes a coupling reaction in the presence of a copper catalyst to form the biphenyl core . The reaction conditions often include the use of a solvent-free environment, which makes the process more environmentally friendly .

Industrial Production Methods

In an industrial setting, the synthesis of 2,2’-Dimethyl-5,5’-dinitrobiphenyl can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dimethyl-5,5’-dinitrobiphenyl can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products

    Reduction: 2,2’-Dimethyl-5,5’-diaminobiphenyl.

    Oxidation: 2,2’-Dicarboxy-5,5’-dinitrobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2'-Dimethyl-5,5'-dinitrobiphenyl is used in scientific research as a building block for synthesizing complex organic molecules. It is also studied for its potential biological activity and interactions with biomolecules, with investigations into its use in drug development and as a pharmacophore. Additionally, it finds application in the production of dyes, pigments, and other industrial chemicals.

Synthesis
2,2’-Dimethyl-5,5’-dinitrobiphenyl can be synthesized through the Ullmann coupling reaction, typically using 1-iodo-2-nitrobenzene as a starting material, undergoing a coupling reaction in the presence of a copper catalyst to form the biphenyl core. In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and reagent concentration, with the potential use of continuous flow reactors to enhance efficiency and yield. A solvent-free reaction using a high-speed ball milling technique has also been applied to the classical Ullmann coupling reaction .

Chemical Reactions
2,2’-Dimethyl-5,5’-dinitrobiphenyl can undergo several chemical reactions:

  • Reduction The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst. The major product of this reaction is 2,2’-Dimethyl-5,5’-diaminobiphenyl.
  • Oxidation The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate under acidic or basic conditions. The major product of this reaction is 2,2’-Dicarboxy-5,5’-dinitrobiphenyl.
  • Substitution The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols at elevated temperatures. The major products are various substituted biphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,2’-Dimethyl-5,5’-dinitrobiphenyl exerts its effects depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro groups are converted to amino groups, which can then participate in further chemical transformations. The molecular targets and pathways involved in these reactions include the interaction of the nitro groups with reducing agents and the subsequent formation of intermediate species.

Comparison with Similar Compounds

Halogenated Derivatives: 2,2'-Dibromo-5,5'-dinitrobiphenyl vs. 2,2'-Diiodo-5,5'-dinitrobiphenyl

Halogenated analogs differ in reactivity due to the leaving group ability of bromine vs. iodine.

Property 2,2'-Dibromo-5,5'-dinitrobiphenyl 2,2'-Diiodo-5,5'-dinitrobiphenyl
Phenylethynylation Yield 20.6% 62%
Melting Point 216–216.5°C 216–216.5°C
Reactivity Lower (Br is a poorer leaving group) Higher (I facilitates coupling)

Key Insight : The diiodo derivative exhibits superior reactivity in palladium-catalyzed phenylethynylation, making it more efficient for synthesizing bis(phenylethynyl) derivatives used in thermally stable polymers .

Heterocyclic Analogs: 5,5'-Dimethyl-2,2'-bithiophene vs. 5,5'-Dimethyl-2,2'-bipyridine

Replacing the biphenyl core with thiophene or pyridine rings alters electronic and coordination properties.

Property 5,5'-Dimethyl-2,2'-bithiophene 5,5'-Dimethyl-2,2'-bipyridine
Core Structure Bithiophene (S-containing) Bipyridine (N-containing)
Applications Organic electronics, semiconductors Ligand for metal complexes, catalysis
Key Functional Groups Methyl, thiophene Methyl, pyridine
Melting Point Not reported 115°C

Key Insight : The bipyridine derivative’s nitrogen atoms enable coordination to transition metals (e.g., Zn, Ni), making it valuable in luminescent metal-organic frameworks (MOFs) and photocatalytic systems . In contrast, the bithiophene’s sulfur atoms enhance charge transport in organic semiconductors .

Functional Group Variants: 2,2'-Dimethoxybiphenyl-5,5'-diamine

Substituting nitro groups with diamines and methyl with methoxy modifies reactivity and application scope.

Property 2,2'-Dimethyl-5,5'-dinitrobiphenyl 2,2'-Dimethoxybiphenyl-5,5'-diamine
Functional Groups Nitro (electron-withdrawing) Amine (electron-donating)
Solubility Low in polar solvents Soluble in DMSO, chloroform
Applications Explosives, polymer precursors Pharmaceuticals, polyimide synthesis

Key Insight : The diamine derivative’s electron-donating groups and solubility make it suitable for drug intermediates and high-temperature resins, whereas the nitro groups in the target compound favor energetic materials .

Nitration Degree: Tetranitrated Biphenyl Derivatives

Property 2,2'-Dimethyl-5,5'-dinitrobiphenyl 3,3',5,5'-Tetranitrobiphenyl-2,2'-diol
Nitro Groups 2 4
Stability Moderate Low (prone to decomposition)
Applications Polymer precursors High-energy explosives

Key Insight : Tetranitrated derivatives are highly sensitive and require careful handling, limiting their utility compared to the more stable dinitro compound .

Q & A

Q. What are the common synthetic routes for 2,2'-Dimethyl-5,5'-dinitrobiphenyl, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :
    The synthesis typically involves nitration of halogenated biphenyl precursors. For example, 2,2'-dibromobiphenyl or 2,2'-diiodobiphenyl is nitrated under controlled conditions. Key steps include:
    • Stepwise nitration : Initial dinitration at 5,5'-positions under mild conditions (<250°C) to avoid over-nitration .
    • Halogen precursor selection : Diiodo precursors (e.g., 2,2'-diiodo-5,5'-dinitrobiphenyl) yield higher functionalization efficiency (62%) compared to dibromo analogs (20.6%) due to reduced steric hindrance and better leaving-group ability .
    • Purification : Recrystallization from toluene or ethanol improves purity, with yields up to 80.9% for intermediates .

Q. What spectroscopic techniques are most effective for characterizing 2,2'-Dimethyl-5,5'-dinitrobiphenyl, and how do their data correlate with molecular structure?

  • Methodological Answer :
    • NMR spectroscopy : 1H^1H NMR reveals aromatic proton environments (e.g., δ 7.86–8.55 ppm for nitro-adjacent protons) and confirms substitution patterns . 13C^{13}C NMR distinguishes between fluorenyl and phenanthrene byproducts in functionalized derivatives .
    • IR spectroscopy : Strong NO2_2 stretches at 1515 cm1^{-1} and 1340–1350 cm1^{-1} confirm nitro groups, while alkynyl C≡C bonds appear at 2200 cm1^{-1} .
    • Mass spectrometry : Molecular ion peaks (e.g., m/z 444) validate the molecular formula, and fragmentation patterns confirm substituent positions .

Advanced Research Questions

Q. How does the choice of halogenated precursors (e.g., dibromo vs. diiodo) impact the efficiency of subsequent functionalization reactions like phenylethynylation?

  • Methodological Answer :
    • Reactivity disparity : Diiodo precursors (e.g., 2,2'-diiodo-5,5'-dinitrobiphenyl) enable higher yields (62%) in copper-mediated phenylethynylation due to iodine’s superior leaving-group ability and reduced steric bulk compared to bromine .
    • Byproduct formation : Dibromo analogs generate tarry byproducts (20.6% yield) due to competing side reactions, necessitating precursor conversion (bromide → iodide) prior to functionalization .

Q. Why does palladium-catalyzed phenylethynylation of 2,2'-Dibromo-5,5'-dinitrobiphenyl result in unexpected byproducts, and what alternative catalytic systems can mitigate this?

  • Methodological Answer :
    • Mechanistic insight : Palladium catalysts (e.g., Pd(PPh3_3)4_4) promote C–C coupling but favor fluorenyl structures (e.g., 9-(phenylethynyl)fluorene) over biphenyl derivatives due to intramolecular cyclization .
    • Alternative systems : Copper(I) phenylacetylide avoids cyclization by limiting π-backbonding interactions, yielding 62% of the desired 2,2'-bis(phenylethynyl) product .

Q. What methodologies enable selective reduction of nitro groups in 2,2'-Dimethyl-5,5'-dinitrobiphenyl derivatives without affecting other functional groups?

  • Methodological Answer :
    • Hydrogenation with Ru/C : 5% ruthenium-on-charcoal selectively reduces nitro groups to amines under H2_2 in isopropanol, preserving alkynyl and methyl groups .
    • Monitoring : TLC or FTIR tracks nitro group conversion (disappearance of 1515 cm1^{-1} peak) to confirm selectivity .

Q. How can thermal analysis (e.g., DSC, TGA) inform the processing and stability of polyimides derived from 2,2'-Dimethyl-5,5'-dinitrobiphenyl?

  • Methodological Answer :
    • Thermal stability : TGA shows decomposition onset >315°C for biphenyl-based polyimides, indicating suitability for high-temperature applications .
    • Curing behavior : DSC detects exothermic peaks (180–250°C) corresponding to imidization, guiding optimal curing protocols for polymer films .

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